Cas no 1336485-65-4 ((2S)-1-(6-chloropyridin-3-yl)propan-2-amine)

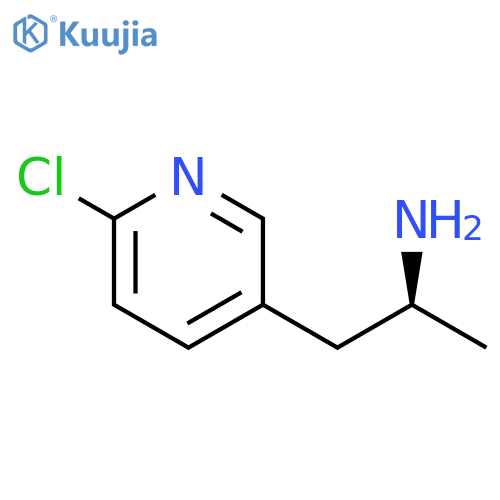

1336485-65-4 structure

商品名:(2S)-1-(6-chloropyridin-3-yl)propan-2-amine

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridineethanamine, 6-chloro-a-methyl-, (aS)-

- 3-Pyridineethanamine, 6-chloro-α-methyl-, (αS)-

- (2S)-1-(6-chloropyridin-3-yl)propan-2-amine

- 1336485-65-4

- EN300-1986673

-

- インチ: 1S/C8H11ClN2/c1-6(10)4-7-2-3-8(9)11-5-7/h2-3,5-6H,4,10H2,1H3/t6-/m0/s1

- InChIKey: ACPYYDFMHLVISU-LURJTMIESA-N

- ほほえんだ: C1=NC(Cl)=CC=C1C[C@H](C)N

計算された属性

- せいみつぶんしりょう: 170.0610761g/mol

- どういたいしつりょう: 170.0610761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.153±0.06 g/cm3(Predicted)

- ふってん: 273.6±25.0 °C(Predicted)

- 酸性度係数(pKa): 9.00±0.10(Predicted)

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1986673-1.0g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 1g |

$2019.0 | 2023-06-02 | ||

| Enamine | EN300-1986673-5.0g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 5g |

$5854.0 | 2023-06-02 | ||

| Enamine | EN300-1986673-0.1g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 0.1g |

$1777.0 | 2023-09-16 | ||

| Enamine | EN300-1986673-10g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 10g |

$8680.0 | 2023-09-16 | ||

| Enamine | EN300-1986673-0.5g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 0.5g |

$1938.0 | 2023-09-16 | ||

| Enamine | EN300-1986673-1g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 1g |

$2019.0 | 2023-09-16 | ||

| Enamine | EN300-1986673-5g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 5g |

$5854.0 | 2023-09-16 | ||

| Enamine | EN300-1986673-0.05g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 0.05g |

$1696.0 | 2023-09-16 | ||

| Enamine | EN300-1986673-2.5g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 2.5g |

$3957.0 | 2023-09-16 | ||

| Enamine | EN300-1986673-10.0g |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine |

1336485-65-4 | 10g |

$8680.0 | 2023-06-02 |

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

1336485-65-4 ((2S)-1-(6-chloropyridin-3-yl)propan-2-amine) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量